![molecular formula C22H15BrN2O3 B5917543 3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)
3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile, also known as BB-94, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BB-94 belongs to a class of compounds known as matrix metalloproteinase inhibitors (MMPIs), which are capable of inhibiting the activity of a group of enzymes known as matrix metalloproteinases (MMPs). MMPs play an important role in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.
Mecanismo De Acción
The mechanism of action of 3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile involves its ability to bind to the active site of MMPs and inhibit their activity. MMPs are zinc-dependent enzymes that require a specific amino acid sequence to bind to their active site. This compound contains a zinc-binding group that allows it to bind to the active site of MMPs and inhibit their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various MMPs, including MMP-2, MMP-9, and MMP-14. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the activity of MMP-9, which is involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has several advantages for use in lab experiments. It is a potent and selective MMP inhibitor that can be used to study the role of MMPs in various physiological and pathological processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for use in lab experiments. It is a relatively non-specific inhibitor that can also inhibit the activity of other zinc-dependent enzymes. This compound also has limited solubility in water, which can make it difficult to use in some experimental systems.
Direcciones Futuras
There are several future directions for research on 3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile. One area of research is the development of more potent and selective MMP inhibitors based on the structure of this compound. Another area of research is the identification of new MMP targets and the development of inhibitors that can specifically target these MMPs. This compound has also been studied for its potential applications in tissue engineering, as it can modulate the activity of MMPs involved in tissue remodeling. Finally, this compound has been studied for its potential applications in the treatment of various diseases, including cancer, arthritis, and cardiovascular disease.
Métodos De Síntesis
The synthesis of 3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile involves several steps, including the reaction of 4-bromobenzyl alcohol with 2-hydroxy-5-nitrobenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with acrylonitrile in the presence of a catalyst to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve its yield and purity, and several variations of the synthesis method have been reported in the literature.
Aplicaciones Científicas De Investigación
3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as an MMP inhibitor. MMPs are a family of enzymes that play a key role in the breakdown of extracellular matrix proteins, which are important for tissue remodeling and wound healing. However, MMPs are also involved in the progression of various diseases, including cancer, arthritis, and cardiovascular disease. By inhibiting MMP activity, this compound has the potential to modulate these disease processes.
Propiedades
IUPAC Name |
(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-20-9-5-16(6-10-20)15-28-22-4-2-1-3-18(22)13-19(14-24)17-7-11-21(12-8-17)25(26)27/h1-13H,15H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIGHOGFLNSBBH-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


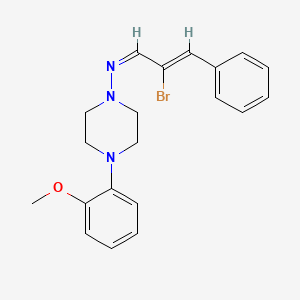
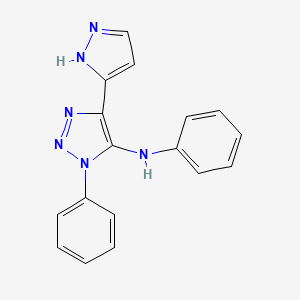
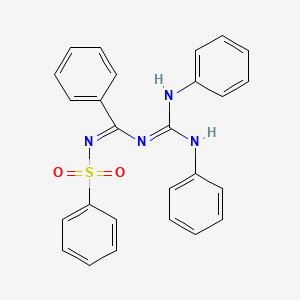
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5917489.png)
![8-{[benzyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917499.png)
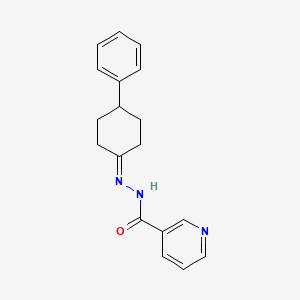
![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)
![4'-{2-[4-(1-piperidinylsulfonyl)benzoyl]carbonohydrazonoyl}-4-biphenylyl acetate](/img/structure/B5917528.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5917534.png)
![N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5917537.png)
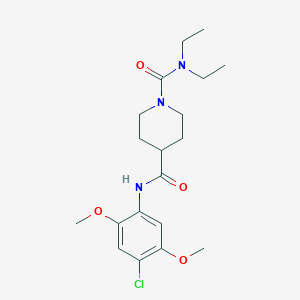
![N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide](/img/structure/B5917551.png)
methyl]amino}carbonyl)amino]benzoate](/img/structure/B5917559.png)